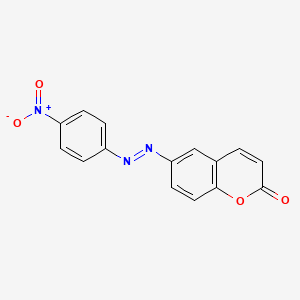
Coumarine, 6-(4-nitrophenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarine, 6-(4-nitrophenylazo)-, is a synthetic organic compound that belongs to the class of azo dyes. It is characterized by the presence of a coumarin moiety linked to a nitrophenylazo group. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarine, 6-(4-nitrophenylazo)-, typically involves the diazotization of 4-nitroaniline followed by coupling with a coumarin derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and sodium hydroxide .
Industrial Production Methods
Industrial production of Coumarine, 6-(4-nitrophenylazo)-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Coumarine, 6-(4-nitrophenylazo)-, undergoes various chemical reactions, including:
Oxidation: The nitrophenylazo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Coumarine, 6-(4-nitrophenylazo)-, has a wide range of applications in scientific research:
Chemistry: Used as a dye and a fluorescent probe in various chemical analyses.
Biology: Employed in the staining of biological samples and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials .
Wirkmechanismus
The mechanism of action of Coumarine, 6-(4-nitrophenylazo)-, involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits fluorescence properties, making it useful in imaging and detection applications.
Binding: It can bind to specific proteins and enzymes, affecting their activity and function.
Pathways: The compound can interfere with cellular pathways, leading to its potential therapeutic effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A parent compound with similar fluorescence properties but lacking the nitrophenylazo group.
4-Nitroaniline: A precursor in the synthesis of Coumarine, 6-(4-nitrophenylazo)-, with different chemical properties.
Azo Dyes: A broad class of compounds with similar azo linkages but varying aromatic groups
Uniqueness
Coumarine, 6-(4-nitrophenylazo)-, is unique due to its combination of coumarin and nitrophenylazo groups, which confer distinct fluorescence and chemical reactivity. This makes it particularly valuable in applications requiring both properties .
Eigenschaften
IUPAC Name |
6-[(4-nitrophenyl)diazenyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c19-15-8-1-10-9-12(4-7-14(10)22-15)17-16-11-2-5-13(6-3-11)18(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNYCWAMQINJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801041291 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 6-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801041291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424817-86-7 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 6-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801041291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














